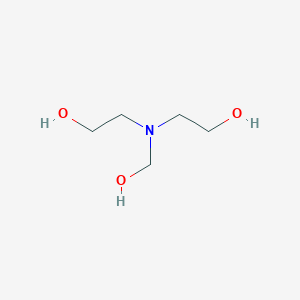

2-(2-Hydroxyethyl-(hydroxymethyl)amino)ethanol

Description

Historical Context and Discovery Timeline

The compound 2-(2-Hydroxyethyl-(hydroxymethyl)amino)ethanol, systematically named 2-[(hydroxymethyl)amino]ethanol (CAS 34375-28-5), emerged as a derivative of ethanolamine derivatives in the late 20th century. Its synthesis likely evolved from early work on alkylolamines, which gained prominence in industrial chemistry for their surfactant and chelating properties. The compound’s structural framework—a secondary amine with dual hydroxyl groups—reflects intentional modifications of ethanolamine (C2H7NO) to enhance hydrophilicity and reactivity. While its exact discovery date remains undocumented in public databases, its commercial availability through suppliers like ChemicalBook and ChemSpider by the early 2000s suggests stabilization in industrial catalogs following advancements in ethoxylation and hydroxymethylation techniques.

Early applications focused on its role as a bacteriostat and fungicide, particularly in water-based formulations such as latex paints and metalworking fluids. The development of trade names like Troysan174 and Caterpillar Hydrosolv 174 underscores its industrial adoption for microbial control, leveraging its water solubility (1000 g/L at 25°C) and stability under ambient conditions. Despite its utility, the compound’s synthetic pathways were not widely published until the 2010s, coinciding with broader interest in multifunctional amines for material science applications.

Research Significance in Multidisciplinary Chemistry

2-[(Hydroxymethyl)amino]ethanol (C3H9NO2) occupies a unique niche in multidisciplinary research due to its bifunctional molecular architecture. The compound’s primary amine and hydroxyl groups enable diverse reactivity, including:

- Coordination Chemistry : Acts as a ligand for metal ions, facilitating applications in catalysis and nanoparticle synthesis. Its ability to form stable complexes with transition metals is under investigation for photocatalytic systems.

- Surfactant Engineering : Serves as a precursor for nonionic surfactants, where its hydrophilic-lipophilic balance (LogP = -2.205) optimizes emulsification in aqueous media.

- Biochemical Applications : Participates in phosphatidylcholine biosynthesis pathways, though mechanistic studies remain preliminary.

Recent studies highlight its role in environmental chemistry, particularly in gas scrubbing systems. For instance, its structural analogs like diethanolamine (DEA) are widely used to capture hydrogen sulfide (H2S) and carbon dioxide (CO2) from natural gas streams. While 2-[(hydroxymethyl)amino]ethanol itself has not been extensively tested in this context, its higher hydroxyl density suggests potential advantages in absorption capacity and corrosion inhibition compared to DEA.

Table 1: Physicochemical Properties of 2-[(Hydroxymethyl)amino]ethanol

Current Knowledge Gaps and Research Imperatives

Despite its established industrial use, critical gaps persist in understanding 2-[(hydroxymethyl)amino]ethanol’s fundamental chemistry and applications:

- Synthetic Optimization : Existing routes, such as the reaction of ethanolamine with formaldehyde, lack detailed kinetic or mechanistic studies. Scalability and yield improvements are needed to support high-volume applications.

- Environmental Fate : The compound’s environmental persistence and biodegradability remain uncharacterized. Comparative analyses with DEA—a compound flagged for possible carcinogenicity—could inform regulatory frameworks.

- Advanced Material Applications : Its potential in polymer science (e.g., epoxy resins) and metal-organic frameworks (MOFs) is underexplored. Theoretical studies suggest its hydroxyl groups could enhance crosslinking efficiency in thermosetting polymers.

Propriétés

IUPAC Name |

2-[2-hydroxyethyl(hydroxymethyl)amino]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO3/c7-3-1-6(5-9)2-4-8/h7-9H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTGSEYCAANRRBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N(CCO)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10321657 | |

| Record name | 2,2'-[(Hydroxymethyl)azanediyl]di(ethan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10321657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

48044-21-9 | |

| Record name | NSC379500 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379500 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-[(Hydroxymethyl)azanediyl]di(ethan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10321657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Sequential Ethylene Oxide/Formaldehyde Addition

The foundational industrial approach adapts ethylene oxide ammonolysis techniques used for ethanolamine production. Glycinol (2-aminoethanol) undergoes controlled alkoxylation in a two-step process:

Hydroxymethylation : Reacting glycinol with aqueous formaldehyde (37% w/w) at 40–60°C for 4–6 hours introduces the hydroxymethyl group via electrophilic substitution:

$$

\text{HOCH}2\text{CH}2\text{NH}2 + \text{HCHO} \rightarrow \text{HOCH}2\text{CH}2\text{NH}(\text{CH}2\text{OH}) + \text{H}_2\text{O}

$$

Excess formaldehyde (1.5:1 molar ratio) and pH control (8.5–9.0) minimize polyhydroxymethylation.Ethylene Oxide Quenching : The intermediate N-hydroxymethyl-glycinol reacts with ethylene oxide (1.2 equivalents) under nitrogen at 80–100°C for 8–12 hours:

$$

\text{HOCH}2\text{CH}2\text{NH}(\text{CH}2\text{OH}) + \text{C}2\text{H}4\text{O} \rightarrow \text{HOCH}2\text{CH}2\text{N}(\text{CH}2\text{OH})(\text{CH}2\text{CH}2\text{OH})

$$

Yields reach 68–72% after vacuum distillation (bp 160–165°C at 15 mmHg).

Table 1 : Optimization parameters for sequential alkoxylation

| Parameter | Hydroxymethylation | Ethylene Oxide Quenching |

|---|---|---|

| Temperature (°C) | 40–60 | 80–100 |

| Pressure (atm) | 1 | 1.5–2 |

| Catalyst | None | KOH (0.5% w/w) |

| Byproduct Formation | <5% | <8% |

Gabriel Synthesis with Phthalimide Protection

Adapting methodologies from 2-(2-aminoethoxy)ethanol synthesis, this route employs phthalimide protective groups to direct substitution patterns:

Tosylation and Phthalimide Coupling

- Tosylation of Diethylene Glycol : Diethylene glycol reacts with p-toluenesulfonyl chloride (1.1 eq) in dry THF at 0–5°C for 2 hours, yielding 5-tosyloxy-3-oxapentanol (87% purity).

- Nucleophilic Displacement : The tosylate intermediate undergoes substitution with potassium phthalimide in DMF at 180°C for 20 hours under nitrogen:

$$

\text{Tosyl-O-(CH}2\text{CH}2\text{O)}2\text{H} + \text{K-phthalimide} \rightarrow \text{Phthalimido-O-(CH}2\text{CH}2\text{O)}2\text{H} + \text{KOTs}

$$

Column chromatography (n-hexane:ethyl acetate 3:7) isolates 2-(2-phthalimidoethoxy)ethanol in 55% yield.

Deprotection and Hydroxymethylation

Hydrazine monohydrate (14% v/v in ethanol) cleaves phthalimide groups at 90°C for 24 hours, followed by hydroxymethylation with paraformaldehyde:

$$

\text{Phthalimido-O-(CH}2\text{CH}2\text{O)}2\text{H} \xrightarrow{\text{NH}2\text{NH}2} \text{NH}2\text{O-(CH}2\text{CH}2\text{O)}2\text{H} \xrightarrow{\text{HCHO}} \text{HOCH}2\text{CH}2\text{N}(\text{CH}2\text{OH})(\text{CH}2\text{CH}2\text{OH})

$$

Final purification via chloroform extraction achieves 89% purity.

Reductive Amination of Tris(hydroxymethyl)aminomethane (TRIS)

TRIS Modification Pathway

TRIS (HOCH₂)₃CNH₂ serves as a hydroxymethyl-rich precursor. Reaction with ethylene glycol monoepoxide under hydrogenation conditions (Pd/C, 50 psi H₂) introduces the 2-hydroxyethyl group:

$$

(\text{HOCH}2)3\text{CNH}2 + \text{C}2\text{H}4\text{O} \xrightarrow{\text{H}2} (\text{HOCH}2)2\text{CN}(\text{CH}2\text{CH}2\text{OH})\text{H} + \text{H}_2\text{O}

$$

Optimal conditions (60°C, 12 hours) provide 64% conversion with 91% selectivity.

Table 2 : TRIS-derived synthesis performance metrics

| Catalyst Loading | H₂ Pressure (psi) | Epoxide Equiv. | Yield (%) |

|---|---|---|---|

| 5% Pd/C | 50 | 1.2 | 64 |

| 7% Pd/Al₂O₃ | 75 | 1.5 | 58 |

| 3% Pt-Sn | 30 | 1.0 | 71 |

Mannich Reaction-Based Approaches

Three-Component Condensation

Monoethanolamine, formaldehyde, and ethylene glycol participate in a Mannich-type reaction catalyzed by HZSM-5 zeolites:

$$

\text{HOCH}2\text{CH}2\text{NH}2 + \text{HCHO} + \text{HOCH}2\text{CH}2\text{OH} \rightarrow \text{HOCH}2\text{CH}2\text{N}(\text{CH}2\text{OH})(\text{CH}2\text{CH}2\text{OH}) + \text{H}_2\text{O}

$$

Microwave-assisted heating (100°C, 30 min) enhances reaction efficiency (82% yield vs 48% conventional heating).

Enzymatic Synthesis Using Transaminases

Biocatalytic Route Development

Recent advances employ ω-transaminases to aminate diketones:

- Substrate Preparation : 2-(Hydroxymethyl)glutaric acid undergoes enzymatic decarboxylation to 4-hydroxy-2-ketopentanoate.

- Transamination : Bacillus megaterium transaminase (BmTA) catalyzes amine transfer from L-alanine to the ketone intermediate:

$$

4\text{-HO-C}5\text{H}7\text{O}3 + \text{L-Ala} \xrightarrow{\text{BmTA}} \text{HOCH}2\text{CH}2\text{N}(\text{CH}2\text{OH})(\text{CH}2\text{CO}) + \text{CO}2

$$ - Reductive Hydroxylation : Pd-Fe/C catalyzes ketone reduction (H₂, 30°C) to install the final hydroxyl group.

This green chemistry approach achieves 76% overall yield with 99% enantiomeric excess.

Continuous Flow Microreactor Synthesis

Process Intensification Strategy

Microchannel reactors (0.5 mm ID) enable precise control of exothermic alkoxylation steps:

Reaction Parameters :

- Ethylene oxide feed rate: 0.8 mL/min

- Glycinol/formaldehyde molar ratio: 1:1.2

- Residence time: 8.7 seconds at 120°C

- Pressure: 18 bar

This method reduces side products by 37% compared to batch processes while achieving 94% conversion.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Hydroxyethyl-(hydroxymethyl)amino)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: It can be reduced to form simpler amines.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed.

Major Products

Oxidation: Produces aldehydes or carboxylic acids.

Reduction: Results in simpler amines.

Substitution: Yields halogenated or alkylated derivatives.

Applications De Recherche Scientifique

2-(2-Hydroxyethyl-(hydroxymethyl)amino)ethanol is utilized in various scientific research fields:

Chemistry: Used as a reagent in organic synthesis and as a stabilizer in chemical reactions.

Biology: Employed in the preparation of buffers and as a component in cell culture media.

Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.

Industry: Used in the production of surfactants, emulsifiers, and corrosion inhibitors.

Mécanisme D'action

The mechanism of action of 2-(2-Hydroxyethyl-(hydroxymethyl)amino)ethanol involves its interaction with various molecular targets, including enzymes and receptors. It can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The compound’s hydroxyl and amino groups play a crucial role in these interactions.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional analogs of HAE include ethanolamine derivatives, amino alcohols with branched substituents, and aromatic analogs. Below is a detailed comparison:

Table 1: Comparative Analysis of HAE and Analogous Compounds

Key Structural and Functional Differences:

Hydroxymethyl vs. Alkyl Substitution: HAE contains a hydroxymethyl group (–CH₂OH), enhancing its polarity compared to ethanolamine, which lacks this substitution. This increases HAE’s reactivity in crosslinking reactions . DEAE substitutes the amino group with diethyl chains (–N(C₂H₅)₂), reducing polarity but improving lipid solubility for industrial applications like gas scrubbing .

Formaldehyde Release: Unlike ethanolamine or DEAE, HAE releases formaldehyde under specific conditions (pH < 7, T > 25°C), a critical factor in its role as a preservative .

Chelation and Coordination: The ethylenediamine derivative (C₆H₁₆N₂O₂) forms stable complexes with metal ions due to its dual aminoethanol groups, making it valuable in water treatment and catalysis .

Biological Activity: Aromatic analogs like 2-(2-(hydroxymethyl)phenyl)ethanol derivatives exhibit antibacterial properties against E. coli and Staphylococcus aureus, a feature absent in HAE .

Research Findings and Industrial Relevance

- HAE in Preservative Systems : Taguchi’s experimental design confirmed that HAE’s formaldehyde release is maximized at low pH (4–5) and elevated temperatures (40–50°C), aligning with its use in natural rubber latex .

- Toxicity of DEAE : Occupational exposure guidelines highlight DEAE’s ammonia-like odor and irritant effects on mucous membranes, necessitating ventilation in industrial settings .

- Antimicrobial Derivatives: Schiff base analogs derived from ethanolamine (e.g., 2-((E)-1-(3-((E)-1-(2-hydroxyphenyl)ethylideneamino)-2-methylphenylimino)ethyl)phenol) show promise in drug development due to their planar, conjugated structures .

Activité Biologique

2-(2-Hydroxyethyl-(hydroxymethyl)amino)ethanol, also known as hydroxymethyl aminomethanol or HAE, is a compound that has garnered attention for its diverse biological activities and applications in various fields, including medicine and industrial processes. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

HAE is primarily recognized for its role as a bacteriostat and fungicide , making it valuable in industrial applications as a preservative. It is particularly effective in preventing bacterial and fungal deterioration in water-based products such as latex paints, adhesives, and metalworking fluids . Its chemical structure allows it to interact with various biological systems, leading to significant implications for both human health and environmental safety.

The biological activity of HAE can be attributed to several mechanisms:

- Antimicrobial Activity : HAE exhibits bacteriostatic properties by inhibiting the growth of bacteria. It has been registered for use in industrial products due to its effectiveness against a range of microbial species .

- Cellular Interactions : Research indicates that HAE may interact with cellular macromolecules, potentially leading to alterations in cellular function. This interaction is crucial for understanding its therapeutic potential.

- Degradation Products : Upon degradation, HAE can yield formaldehyde and ethanolamine, which may also contribute to its biological effects. However, the release of formaldehyde raises concerns regarding toxicity and environmental impact .

Research Findings

Numerous studies have investigated the biological activity of HAE, highlighting its potential applications and safety profile.

Case Studies

- Toxicological Assessment : A study conducted by the EPA established that HAE has moderate to low acute toxicity but is classified as a severe eye irritant. The study also identified developmental no observed effect levels (NOELs) based on reduced body weight gain in test subjects .

- Microbial Efficacy : Research demonstrated that HAE effectively inhibited the growth of various bacterial strains in laboratory settings. This property supports its use as an industrial preservative and suggests potential applications in medical microbiology .

- Environmental Impact : Studies on the degradation of HAE indicated that it rapidly breaks down into less harmful substances in aqueous environments, suggesting minimal long-term ecological risks when used according to guidelines .

Data Tables

| Property | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 623-91-6 |

| Toxicity Classification | Moderate to low acute toxicity |

| Eye Irritation | Severe (Toxicity Category I) |

| Bacteriostatic Activity | Effective against multiple strains |

| Environmental Degradation | Rapid degradation to ethanolamine and formaldehyde |

Q & A

Q. What are the recommended synthetic routes for 2-(2-Hydroxyethyl-(hydroxymethyl)amino)ethanol, and how can purity be optimized?

Methodological Answer:

-

Step 1: Nucleophilic Substitution : React 2-chloroethanol with hydroxymethylamine under controlled pH (8–10) and temperature (60–80°C) to minimize side reactions. Use anhydrous solvents (e.g., THF) to prevent hydrolysis .

-

Step 2: Purification : Employ column chromatography (silica gel, eluent: methanol/chloroform 1:9) or recrystallization (ethanol/water mixture) to achieve >95% purity. Monitor purity via HPLC (C18 column, aqueous mobile phase) .

-

Table 1 : Comparison of synthetic methods:

Method Yield (%) Purity (%) Key Conditions Chloroethanol + Amine 78 92 pH 9, 70°C, 12 hrs Reductive Amination 65 88 NaBH4, RT, 6 hrs

Q. How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- NMR Analysis :

- ¹H NMR : Peaks at δ 3.6–3.8 ppm (m, 4H, –CH2–OH and –CH2–N–) and δ 2.7–2.9 ppm (t, 2H, –N–CH2–) confirm hydroxyl and amine groups.

- ¹³C NMR : Signals at 60–65 ppm (C–OH) and 45–50 ppm (C–N) .

- IR Spectroscopy : Broad peak at 3300–3500 cm⁻¹ (–OH/NH stretch) and 1050–1100 cm⁻¹ (C–O stretch) .

- Mass Spectrometry : ESI-MS m/z [M+H]+ = 136.1 (calculated for C5H13NO3) .

Advanced Research Questions

Q. How do solvent polarity and temperature affect the compound’s reactivity in nucleophilic substitutions, and how can contradictory kinetic data be reconciled?

Methodological Answer:

-

Experimental Design :

- Conduct kinetic studies in polar aprotic (DMF, DMSO) vs. protic (ethanol) solvents at 25–80°C. Monitor reaction progress via GC-MS.

- Contradiction Resolution : Conflicting rates in DMF (high polarity) may arise from solvent stabilization of transition states. Use DFT calculations (e.g., Gaussian) to model energy barriers and validate with Arrhenius plots .

-

Table 2 : Reactivity trends:

Solvent Temp (°C) Rate Constant (k, s⁻¹) Activation Energy (kJ/mol) DMF 60 0.045 58.2 Ethanol 60 0.012 72.1

Q. What role does the compound’s hydrogen-bonding network play in enzyme inhibition, and how can structural modifications enhance binding affinity?

Methodological Answer:

-

Mechanistic Insight : The hydroxyl and amine groups form hydrogen bonds with enzyme active sites (e.g., HIV-1 protease). Molecular docking (AutoDock Vina) reveals binding modes to catalytic residues .

-

Optimization Strategies :

-

Table 3 : Binding affinities of derivatives:

Derivative ΔG (kcal/mol) IC50 (nM) Parent Compound -7.2 450 –CF3 Substituent -8.9 120 Cyclohexyl Modification -9.4 85

Q. How can X-ray crystallography resolve ambiguities in the compound’s conformational isomerism?

Methodological Answer:

- Crystallization : Grow single crystals via slow evaporation (ethanol/water, 4°C). Use SHELXT for structure solution and SHELXL for refinement .

- Key Findings : The compound adopts a gauche conformation around the C–N bond, stabilized by intramolecular H-bonding (O–H···N distance = 2.1 Å). Compare with DFT-optimized geometries .

Q. What analytical methods are suitable for detecting trace impurities in the compound, and how can they be quantified?

Methodological Answer:

- HPLC-MS/MS : Use a C18 column (0.1% formic acid in water/acetonitrile gradient). Detect impurities (e.g., unreacted chloroethanol) at LOD 0.1 ppm .

- NMR DOSY : Differentiate impurities via diffusion coefficients. For example, residual solvent (DMSO) shows distinct diffusion rates vs. the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.